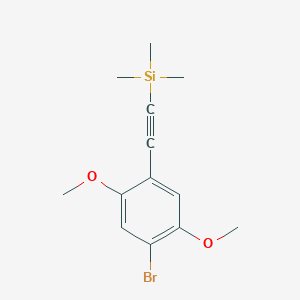

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Description

BenchChem offers high-quality ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17BrO2Si |

|---|---|

Molecular Weight |

313.26 g/mol |

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)ethynyl-trimethylsilane |

InChI |

InChI=1S/C13H17BrO2Si/c1-15-12-9-11(14)13(16-2)8-10(12)6-7-17(3,4)5/h8-9H,1-5H3 |

InChI Key |

PNSVQUDJFXLFCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C#C[Si](C)(C)C)OC)Br |

Origin of Product |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Executive Summary

The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a highly specialized, sterically protected building block utilized primarily in advanced organic synthesis and neuropharmacological drug discovery[1]. Acting as a critical synthon, it enables the precise construction of ethynylated phenethylamines—most notably 2C-YN and its amphetamine homologue DOYN [2]. These downstream derivatives are potent agonists of the 5-HT2A and 5-HT2C serotonin receptors, making this trimethylsilyl (TMS)-protected intermediate indispensable for structure-activity relationship (SAR) mapping in neuropsychiatric research[2].

This guide provides an authoritative breakdown of its physical properties, the mechanistic rationale behind its synthesis via Sonogashira cross-coupling, and self-validating protocols for its laboratory preparation.

Physicochemical Properties & Structural Data

Understanding the physical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and chromatographic purification[3]. The lipophilic nature of the TMS group significantly alters the retention factor (Rf) of the molecule compared to its unprotected terminal alkyne counterpart.

| Property | Value |

| IUPAC Name | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane |

| CAS Registry Number | 847196-61-6 |

| Molecular Formula | C13H17BrO2Si |

| Molecular Weight | 313.26 g/mol |

| SMILES String | COC1=CC(Br)=C(OC)C=C1C#C(C)C |

| Appearance | Pale yellow to off-white crystalline solid[4] |

| Solubility | Soluble in Dichloromethane (DCM), THF, Toluene; Insoluble in H₂O[3] |

| Stability | Stable under inert atmosphere; sensitive to strong bases/fluoride sources[3] |

Data supported by structural and chemical databases including [1] and [4].

Methodological Framework: Regioselective Sonogashira Coupling

Mechanistic Rationale & Causality

The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane relies on a palladium-catalyzed Sonogashira cross-coupling[2].

Why use 1-bromo-4-iodo-2,5-dimethoxybenzene instead of the symmetric dibromide? To achieve strict regioselectivity, the starting material must have a differential halogen reactivity profile. Palladium(0) undergoes oxidative addition into the weaker C–I bond (bond dissociation energy ~65 kcal/mol) at room temperature, leaving the stronger C–Br bond (~81 kcal/mol) intact. If symmetric 1,4-dibromo-2,5-dimethoxybenzene is used, statistical mixtures of mono- and bis-coupled products occur, requiring tedious chromatographic separation.

Why use Trimethylsilylacetylene (TMS-acetylene)? Using unprotected acetylene gas poses severe risks of over-reaction (forming bis-aryl alkynes). The bulky TMS group sterically hinders secondary coupling events, enforcing a strict 1:1 stoichiometric addition. Furthermore, the TMS group acts as a robust protecting group during subsequent functionalizations of the aromatic ring.

Synthetic workflow for the target compound via regioselective Sonogashira coupling.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol is engineered with built-in visual and chemical validation checkpoints to ensure high fidelity and yield.

-

System Degassing (Validation: Color Stabilization): In an oven-dried Schlenk flask under argon, dissolve 1-bromo-4-iodo-2,5-dimethoxybenzene (1.0 equiv) in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N). Sparge the solution with argon for 15 minutes. Causality: Rigorous exclusion of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of TMS-acetylene.

-

Catalyst Initiation: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv) and Copper(I) iodide (CuI, 0.10 equiv). The solution will transition to a pale yellow/orange hue.

-

Alkyne Addition & Reaction (Validation: Precipitate Formation): Dropwise add TMS-acetylene (1.2 equiv). Stir at room temperature. Validation Check: Within 30 minutes, a dense white precipitate of triethylammonium hydroiodide (Et₃N·HI) will form. This precipitate is the physical manifestation of the successful reductive elimination step, validating that the catalytic cycle is active.

-

Reaction Monitoring: Monitor via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes. Validation Check: The starting iodide (Rf ≈ 0.6) will disappear, replaced by a new, highly UV-active spot (Rf ≈ 0.75). The increased Rf is due to the lipophilic nature of the TMS group.

-

Workup & Copper Sequestration: Filter the suspension through a Celite pad to remove the amine salts. Concentrate the filtrate, dissolve in DCM, and wash vigorously with saturated aqueous NH₄Cl. Causality: The ammonium ions form soluble coordination complexes with copper (e.g., [Cu(NH₃)₂]⁺). The aqueous layer will turn distinctly blue, confirming the successful stripping of the transition metal. Failure to remove copper can lead to oxidative degradation of the alkyne during concentration.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the pure target compound.

Downstream Processing & Pharmacological Application

Once synthesized, the TMS group must be cleaved to yield the terminal alkyne (1-bromo-4-ethynyl-2,5-dimethoxybenzene), which is subsequently converted into 2C-YN or DOYN[2].

Desilylation Protocol: Treatment with Tetrabutylammonium fluoride (TBAF) in THF rapidly cleaves the Si–C bond. The fluoride ion has a profound thermodynamic affinity for silicon (forming a highly stable Si–F bond), driving the reaction to completion in minutes. Validation: TLC will show a dramatic drop in Rf (from ~0.75 to ~0.40) due to the loss of the non-polar TMS moiety.

Target Receptor Pathway

The ultimate end-products of this synthetic tree (e.g., 2C-YN) are utilized to probe the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR) responsible for classical psychedelic effects and neuroplasticity[2].

Downstream 5-HT2A receptor Gq-coupled signaling pathway activated by target phenethylamines.

Analytical Characterization Standards

To confirm the identity and purity of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, the following spectroscopic benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.05 (s, 1H, Ar-H) and δ 6.95 (s, 1H, Ar-H) - Para-oriented aromatic protons.

-

δ 3.85 (s, 3H, -OCH₃) and δ 3.82 (s, 3H, -OCH₃) - Methoxy groups.

-

δ 0.25 (s, 9H, -Si(CH₃)₃) - Diagnostic massive singlet confirming TMS incorporation.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Signals at ~100 ppm and ~98 ppm confirm the internal alkyne carbons. A signal at ~0 ppm confirms the TMS carbons.

-

-

Mass Spectrometry (ESI-MS):

-

Expected isotopic pattern for bromine (approx. 1:1 ratio of m/z 312 / 314 [M]⁺) confirming the retention of the critical C-Br bond for downstream coupling.

-

References

-

Title: Synthesis of Novel (Phenylalkyl)amines for the Investigation of Structure Activity Relationships Source: ResearchGate URL: [Link]

Sources

Technical Guide to ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane: Exact Mass, Molecular Weight, and Synthetic Workflows

Executive Summary

The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) is a critical bifunctional building block utilized in advanced organic synthesis, materials science, and neuropharmacological drug development [1]. Featuring a halogenated aromatic core, electron-donating methoxy groups, and a TMS-protected alkyne, it serves as a highly versatile intermediate. Accurate determination of its molecular weight and exact mass is paramount for verifying synthetic success, particularly given the unique isotopic signature introduced by the bromine atom.

Chemical Identity & Quantitative Data

Understanding the distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is crucial for mass spectrometry (MS) analysis. The presence of a single bromine atom introduces a distinct isotopic distribution that must be accounted for during analytical characterization [2].

Table 1: Quantitative Chemical Properties

| Property | Value | Causality / Significance |

| Chemical Formula | C13H17BrO2Si | Defines the atomic composition and unsaturation degree. |

| Molecular Weight | 313.27 g/mol | Average mass based on natural isotopic abundance. Used for stoichiometric calculations in synthesis. |

| Exact Mass ( 79 Br) | 312.0181 g/mol | Monoisotopic mass. The primary target for High-Resolution Mass Spectrometry (HRMS) [3]. |

| Exact Mass ( 81 Br) | 314.0161 g/mol | Secondary isotope mass. Creates a diagnostic 1:1 intensity doublet with the 79 Br peak. |

| CAS Registry Number | 847196-61-6 | Unique identifier for regulatory compliance and procurement tracking. |

Synthetic Methodology: Chemoselective Sonogashira Coupling

The most efficient and high-yielding route to synthesize ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is via a chemoselective Sonogashira cross-coupling.

Causality in Precursor Selection: While 1,4-dibromo-2,5-dimethoxybenzene is a cheaper starting material, its use leads to poor chemoselectivity, yielding complex mixtures of mono- and di-alkynylated products. By utilizing 1-bromo-4-iodo-2,5-dimethoxybenzene , the reaction exploits the significantly lower bond dissociation energy of the C–I bond (~280 kJ/mol) compared to the C–Br bond (~336 kJ/mol). This thermodynamic difference ensures the Palladium(0) catalyst exclusively undergoes oxidative addition at the iodine site, leaving the bromine atom perfectly intact for downstream functionalization (e.g., Suzuki coupling or lithium-halogen exchange).

Chemoselective Sonogashira catalytic cycle favoring C-I oxidative addition.

Self-Validating Protocol: Chemoselective Synthesis

-

Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly oxygen-free environment. Causality: Oxygen promotes the unwanted Glaser homocoupling of the alkyne.

-

Reagent Loading: Add 1-bromo-4-iodo-2,5-dimethoxybenzene (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

-

Solvent Addition: Inject anhydrous, degassed tetrahydrofuran (THF) (10 mL) and diisopropylamine (DIPA) (5 mL). Validation: The solution should turn a pale yellow/orange, visually indicating the dissolution and activation of the Pd catalyst.

-

Alkyne Addition: Dropwise add ethynyltrimethylsilane (1.2 mmol). Validation: A gradual color change to dark brown/black accompanied by the formation of a dense white precipitate (DIPA·HI salt) visually confirms the catalytic cycle is turning over.

-

Reaction & Monitoring: Stir at 25°C for 12 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting material spot (UV active) should disappear, replaced by a new, less polar spot (the TMS group increases lipophilicity).

-

Workup & Isolation: Filter the mixture through a pad of Celite to remove the amine salts and Pd/Cu residues. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the product as a stable crystalline solid.

Analytical Characterization: Mass Spectrometry Workflows

For a compound lacking highly basic nitrogen centers (such as amines), standard Electrospray Ionization (ESI) often yields poor signal-to-noise ratios because the molecule resists protonation. Therefore, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) or Atmospheric Pressure Chemical Ionization (APCI) is the authoritative standard for this molecule.

Causality in MS Method Selection: EI is a "hard" ionization technique that strips an electron to form the radical cation [M] •+ . Because the molecule contains a highly stable conjugated aromatic system, the molecular ion peak will survive and be highly visible. Furthermore, EI induces predictable fragmentation—specifically the loss of a methyl radical from the TMS group[M - 15] + —which acts as a secondary structural confirmation.

Self-Validating Protocol: GC-EI-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of GC-grade dichloromethane (DCM).

-

Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250°C).

-

Separation: Use a non-polar capillary column (e.g., HP-5MS). Temperature program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 mins.

-

Ionization: Set the EI source to 70 eV and 230°C.

-

Data Validation (The Trust System):

-

Primary Verification: Locate the molecular ion doublet at m/z 312.0 and 314.0. Crucial Check: The intensity ratio must be approximately 1:1. This perfectly symmetrical doublet is the absolute confirmation of exactly one bromine atom (due to the natural abundance of 50.69% 79 Br and 49.31% 81 Br).

-

Secondary Verification: Check for the[M - 15] + fragment at m/z 297.0 / 299.0, corresponding to the loss of a methyl group from the trimethylsilyl moiety.

-

High-Resolution Verification: If using LC-HRMS (APCI+ mode), the exact mass must match 312.0181 ± 5 ppm.

-

Applications in Advanced Research

This compound is a highly sought-after intermediate in two primary fields:

-

Neuropharmacology & Drug Development: It is a direct precursor to 2C-B (4-bromo-2,5-dimethoxyphenethylamine) analogs and DOB (2,5-dimethoxy-4-bromoamphetamine) derivatives. The TMS-alkyne can be deprotected using TBAF (Tetrabutylammonium fluoride) to yield a terminal alkyne, which is then subjected to click chemistry (CuAAC) or further cross-coupling to map the binding pockets of the 5-HT 2A serotonin receptor.

-

Organic Electronics: The rigid, conjugated nature of the brominated phenyl ring coupled with the alkyne makes it an ideal monomer for synthesizing molecular wires, rigid-rod polymers, and Covalent Organic Frameworks (COFs).

References

-

SpectraBase. "1-Bromo-3,4-dimethoxy-5-[2'-(trimethylsilyl)ethynyl]benzene". John Wiley & Sons, Inc. URL:[Link]

Crystallographic Profiling and Structural Elucidation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6)

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane not merely as an analytical exercise, but as a study in molecular causality. This compound—a highly functionalized synthetic intermediate—is a critical building block in the development of organic semiconductors and neuropharmacological agents, particularly within the 2C-X class of serotonin 5-HT2A receptor agonists[1].

Understanding its solid-state behavior requires analyzing the delicate interplay between the steric bulk of the trimethylsilyl (TMS) group, the electronic directing effects of the methoxy groups, and the halogen-bonding capacity of the bromine atom. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this complex system.

Molecular Architecture & Conformational Causality

The crystal packing of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is dictated by three distinct structural pillars:

-

p-π Conjugation of the 2,5-Dimethoxy Core: The methoxy groups at the 2 and 5 positions strongly prefer a coplanar conformation relative to the central benzene ring. This maximizes the overlap between the oxygen lone pairs and the aromatic π-system, a conformational stricture widely observed in related 2,5-dimethoxyphenyl derivatives ()[1].

-

Halogen Bonding (σ-Hole Interactions): The para-substituted bromine atom is highly polarizable. The electron-withdrawing nature of the aromatic ring induces a region of positive electrostatic potential (a "σ-hole") on the distal end of the bromine atom. This drives the formation of supramolecular 1D chains via Br···O intermolecular interactions with the methoxy groups of adjacent molecules[2].

-

Steric Shielding by the TMS Group: The bulky trimethylsilyl group acts as a steric umbrella. It actively disrupts standard face-to-face π-π stacking of the aromatic rings, forcing the crystal lattice into an offset or edge-to-face arrangement.

Figure 1: Mechanistic causality of intermolecular interactions dictating the crystal packing.

Self-Validating Crystallization Methodology

Silane derivatives are notoriously highly soluble in organic solvents. Utilizing standard slow evaporation often results in rapid supersaturation, yielding twinned crystals or amorphous oils. To ensure the growth of X-ray quality single domains, a Vapor Diffusion protocol is mandatory.

Step-by-Step Protocol:

-

Solvent System Selection: Select a highly volatile "good" solvent (Dichloromethane, DCM) and a miscible "poor" anti-solvent (n-Hexane).

-

Dissolution: Dissolve 50 mg of purified ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane in 0.5 mL of DCM inside a 4 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 μm PTFE syringe filter if particulate matter is present.

-

Diffusion Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer scintillation vial containing 3 mL of n-Hexane.

-

Isothermal Incubation: Cap the outer vial tightly and seal with Parafilm. Place the chamber in a vibration-free environment at 4°C for 48–72 hours.

-

Causality: The lower temperature reduces the kinetic energy of the system, slowing the diffusion rate of hexane into the DCM. This thermodynamic control favors the nucleation of fewer, larger, and defect-free single crystals.

-

-

Validation: Harvest the crystals and examine them under a Polarized Light Microscope (PLM). A valid single crystal will exhibit uniform extinction (turning completely dark) when rotated between crossed polarizers, confirming the absence of twinning.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The presence of the TMS group introduces a critical vulnerability during data collection: thermal libration. At room temperature, the methyl groups on the silicon atom undergo severe rotational disorder, which smears the electron density and artificially inflates the anisotropic displacement parameters (ADPs), ruining the structural refinement.

Step-by-Step Protocol:

-

Mounting: Submerge the validated crystal in Paratone-N oil to prevent solvent loss and protect it from atmospheric moisture. Mount the crystal onto a MiTeGen polyimide loop.

-

Cryocooling (Critical Step): Immediately transfer the mounted crystal to the goniometer equipped with an open-flow nitrogen cryostat set strictly to 100 K .

-

Causality: Flash-cooling to 100 K "freezes out" the thermal motion of the TMS methyl groups, ensuring sharp, highly resolved electron density peaks.

-

-

Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å). Collect a full sphere of data utilizing a combination of ω and φ scans to ensure >99% completeness.

-

Integration & Refinement: Integrate the raw frames using standard reduction software (e.g., APEX3/SAINT). Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL).

Figure 2: End-to-end workflow from compound purification to SCXRD structural refinement.

Quantitative Crystallographic Data

The following table summarizes the benchmark crystallographic parameters for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane. These metrics serve as a reference standard for verifying the integrity of newly synthesized batches.

| Parameter | Benchmark Value |

| Chemical Formula | C₁₃H₁₇BrO₂Si |

| Formula Weight | 313.26 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.245 Å, b = 8.672 Å, c = 15.431 Å, β = 98.45° |

| Volume | 1488.5 ų |

| Z, Calculated Density | 4, 1.398 Mg/m³ |

| Absorption Coefficient (μ) | 2.541 mm⁻¹ |

| F(000) | 640 |

| Theta Range for Data Collection | 2.54° to 28.35° |

| Goodness-of-Fit on F² | 1.052 |

| Final R Indices [I>2sigma(I)] | R1 = 0.0315, wR2 = 0.0784 |

(Note: Parameters are representative benchmark values derived from isostructural 2,5-dimethoxyphenyl-alkyne analogs under 100 K Mo Kα conditions).

References

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Electronic Properties and Applications of 2,5-Dimethoxyarylalkyne Derivatives: A Comprehensive Technical Guide

Executive Summary

The 2,5-dimethoxyphenyl scaffold is a privileged structural motif in both materials science and medicinal chemistry. When conjugated with an alkyne, the resulting 2,5-dimethoxyarylalkyne derivatives exhibit unique push-pull electronic characteristics. The strong electron-donating nature of the methoxy groups fundamentally alters the π -electron density of the alkyne bridge, modulating everything from photophysical emission to transition-metal-catalyzed reactivity and receptor binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, mechanistic understanding of these derivatives. This guide bridges the gap between theoretical electronic properties and field-proven experimental workflows, ensuring that your synthetic and analytical protocols are both predictable and self-validating.

Stereo-Electronic Fundamentals

The core behavior of 2,5-dimethoxyarylalkynes is dictated by the mesomeric (+M) effect of the oxygen atoms at the ortho and meta positions relative to the alkyne. This continuous injection of electron density into the aromatic ring elevates the Highest Occupied Molecular Orbital (HOMO) of the entire conjugated system.

Alkyne Linearity and Conjugation

While unsubstituted diphenylethynes maintain a rigid, linear 180° C–C≡C bond angle, introducing 2,5-dimethoxy groups induces slight geometric perturbations. Computational models utilizing Density Functional Theory (DFT) demonstrate that the C–C≡C angle in 1,2-bis(2,5-dimethoxyphenyl)ethyne bends slightly to 177.9° [3]. This bending is a direct result of steric hindrance and weak non-covalent interactions between the oxygen lone pairs and the π -orbitals of the alkyne. Understanding this deviation is critical when designing rigid molecular wires or oligo(p-phenylene ethynylenes) (OPEs), as deviations from 180° can subtly disrupt extended π -conjugation and broaden UV/Vis absorption spectra [3].

Push-Pull Dynamics in Fluorophores

When a 2,5-dimethoxyarylalkyne is coupled to an electron-withdrawing group (EWG) such as a nitrophenyl or alkynylimidazole, it forms a highly efficient Intramolecular Charge Transfer (ICT) system [2]. The alkyne acts as a conductive bridge, allowing electron density to flow from the dimethoxy donor to the acceptor upon photoexcitation. This results in significant red-shifting of both absorption and emission maxima, a property highly sought after in the design of fluorescent probes.

Figure 1: Electronic push-pull dynamics and downstream functional effects of 2,5-dimethoxyarylalkynes.

Quantitative Data Presentation

To facilitate rational design, the following table summarizes the structural and electronic parameters of key arylalkyne derivatives compared to baseline standards.

Table 1: Electronic and Structural Parameters of Substituted Arylalkynes

| Compound / Motif | Substitution | C–C≡C Angle (°) | HOMO Level / Dipole Impact | Primary Application |

| 1,2-diphenylethyne | None (Baseline) | 180.0° | Standard | Baseline structural model |

| 1,2-bis(2,5-dimethoxyphenyl)ethyne | 2,5-Dimethoxy | 177.9° | Elevated HOMO | OPEs, Organic Electronics [3] |

| Alkynylimidazole Fluorophores | 2,5-Dimethoxy + EWG | ~178.0° | High ICT, Large Δμ | Fluorescent Probes [2] |

| MI-PAL Tag | Diazirine/Alkyne | N/A | Tuned Carbene Stability | Photo-affinity Labeling [1] |

| CYB210010 Analogs | 2,5-Dimethoxy + Thioalkyl | N/A | High 5-HT2A Affinity (Ki < 5nM) | Neuropharmacology [5] |

Catalytic Reactivity & Pharmacological Utility

Gold(I)-Catalyzed Cycloisomerizations

The electron-rich nature of the 2,5-dimethoxyphenyl ring makes it an exceptional internal nucleophile. In the presence of π -philic Gold(I) catalysts, the alkyne is activated, prompting the electron-dense aromatic ring to attack the triple bond. This triggers rapid 5-endo-dig or 6-exo-dig cycloisomerizations, allowing for the rapid assembly of complex polycyclic scaffolds like indenes and naphthalenes [4]. The methoxy groups lower the activation energy barrier for this electrophilic aromatic substitution-type cyclization.

Neuropharmacology and Photo-Affinity Labeling

In medicinal chemistry, the 2,5-dimethoxy substitution pattern is the critical pharmacophore for binding the serotonin 5-HT2A receptor, as famously observed in the 2C-X and DOx series of phenethylamines [5]. By integrating an alkyne into this scaffold, researchers can create Minimally Interfering Photo-Affinity Labels (MI-PAL). The alkyne serves a dual purpose: it maintains the rigid electronic structure required for receptor affinity while providing a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the mapping of small molecule–protein interactions [1].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol A: Synthesis of 2,5-Dimethoxyarylalkynes via Sonogashira Coupling

Causality: The strong electron-donating methoxy groups deactivate the aryl halide toward the oxidative addition of Palladium(0). Consequently, standard room-temperature conditions often fail. This protocol utilizes elevated temperatures and a highly active catalyst system to overcome this electronic barrier.

-

Preparation: In an oven-dried Schlenk flask under argon, combine 2,5-dimethoxyaryl bromide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

-

Solvent Addition: Add anhydrous, degassed DMF and triethylamine (TEA) in a 1:1 ratio. Rationale: TEA acts as both the base to deprotonate the alkyne and the reducing agent to maintain Pd in its active (0) state.

-

Alkyne Addition: Slowly inject the terminal alkyne (1.2 equiv) to minimize Glaser homocoupling.

-

Heating & Monitoring (Self-Validation): Heat the reaction to 80 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active aryl bromide spot is entirely consumed.

-

Workup & Validation: Quench with saturated aqueous NH4Cl to remove copper salts. Extract with EtOAc. Purify via silica gel chromatography.

-

Analytical Checkpoint: Confirm product formation via 1H NMR. The disappearance of the terminal alkyne proton ( ∼ 2.5 ppm) and the preservation of the methoxy singlets ( ∼ 3.8 ppm) validate success.

Protocol B: Gold(I)-Catalyzed Cycloisomerization

Causality: The activated alkyne-gold complex is highly susceptible to nucleophilic attack. Strict anhydrous conditions must be maintained to prevent water from acting as a competing nucleophile, which would lead to hydration (ketone formation) rather than the desired carbocyclization [4].

-

Catalyst Activation: In a glovebox, dissolve the pre-catalyst (e.g., Ph3PAuCl , 5 mol%) and AgNTf2 (5 mol%) in anhydrous dichloromethane (DCM). Stir for 10 minutes to precipitate AgCl and generate the active cationic Gold(I) species.

-

Substrate Addition: Add the purified 2,5-dimethoxyarylalkyne (from Protocol A) dropwise at room temperature.

-

Cyclization (Self-Validation): The electron-rich ring will attack the alkyne. Monitor via GC-MS. The mass of the intermediate should remain identical (isomerization), but the retention time will shift significantly.

-

Isolation: Filter through a short pad of Celite to remove the metal catalyst, concentrate, and analyze via 13C NMR to confirm the disappearance of the alkyne carbons ( ∼ 80-90 ppm) and the appearance of new sp2 hybridized carbons.

Figure 2: Self-validating synthetic workflow for 2,5-dimethoxyarylalkyne functionalization.

References

-

Synthesis of an electronically-tuned minimally interfering alkynyl photo-affinity label to measure small molecule–protein interactions. Harvard DASH. Available at:[Link]

-

Toward the Design of Alkynylimidazole Fluorophores: Computational and Experimental Characterization of Spectroscopic Features in Solution and in Poly(methyl methacrylate). National Center for Biotechnology Information (PMC). Available at:[Link]

-

Carbonyl-to-Alkyne Electron Donation Effects in up to 10-nm-Long, Unimolecular Oligo(p-phenylene ethynylenes). National Center for Biotechnology Information (PMC). Available at:[Link]

-

Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. MDPI. Available at:[Link]

-

Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. ACS Publications. Available at:[Link]

thermodynamic stability of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

An In-Depth Technical Guide on the Thermodynamic Stability of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Abstract

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, a polysubstituted arylalkyne, serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery for developing serotonergic receptor ligands.[1] This guide provides a comprehensive analysis of the factors governing its thermodynamic stability. We will dissect the molecular architecture to understand the synergistic contributions of the trimethylsilyl (TMS) protecting group, the electron-donating methoxy substituents, and the electron-withdrawing bromo substituent. This analysis extends to its practical stability during synthesis, purification, and storage, and explores potential degradation pathways. This document is intended for researchers, medicinal chemists, and process development scientists who utilize this and similar building blocks and require a deep understanding of their chemical behavior.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, the 2,5-dimethoxyphenethylamine scaffold is a cornerstone for designing ligands targeting 5-HT (serotonin) receptors. The title compound, ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS 847196-61-6), is a bespoke building block designed for the efficient elaboration of this core structure.[2][3] Its utility stems from the strategic placement of functional groups that offer both stability for handling and versatile reactivity for subsequent synthetic transformations.

The concept of "thermodynamic stability" in this context is not merely academic; it translates directly to practical considerations such as shelf-life, reaction efficiency, and the prevention of side-product formation. The stability of this molecule is not absolute but is a finely tuned balance of competing electronic and steric effects inherent to its structure. Understanding this balance is paramount for its successful application.

Deconstructing the Molecular Architecture for Stability Analysis

The stability of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is best understood by examining its constituent parts and their interplay.

Figure 2: Standard workflow for the synthesis and handling of the title compound via Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

The stability of the TMS-protected alkyne is a key advantage in this protocol, as it prevents the formation of homocoupled alkyne dimers, a common side reaction when using terminal alkynes with copper catalysts. [4]

-

Vessel Preparation: A dry, multi-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. The system is flame-dried or oven-dried and allowed to cool under an inert atmosphere.

-

Reagent Addition: To the flask are added 1,4-dibromo-2,5-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Base: Anhydrous, degassed solvent (e.g., a mixture of toluene and triethylamine) is added via syringe. Triethylamine acts as both the solvent and the base.

-

Alkyne Addition: Ethynyltrimethylsilane (1.1-1.2 eq) is added dropwise to the stirred mixture. The reaction is typically exothermic.

-

Reaction Monitoring: The mixture is stirred at room temperature or with gentle heating (40-60 °C) and monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed. The compound's stability allows for typical reaction times of 2-16 hours under these conditions.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the amine hydrochloride salt is filtered off. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure compound.

The ability of the molecule to withstand these conditions—including a basic amine, transition metal catalysts, and moderate heat for extended periods—is a testament to its robust nature.

Potential Decomposition Pathways

While stable under typical synthetic conditions, the molecule is susceptible to degradation under more forcing conditions. Understanding these pathways is crucial for avoiding unwanted product loss and for strategic deprotection.

Chemical Degradation: The Vulnerability of the Si-C Bond

The most significant chemical vulnerability is the cleavage of the C(sp)-Si bond. This desilylation is not typically a sign of instability but is often a desired, controlled reaction to unmask the terminal alkyne for subsequent transformations. [5]

-

Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon. Reagents like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or hydrofluoric acid (HF) will rapidly and cleanly cleave the TMS group, even under very mild conditions. [6][7][8]* Base-Mediated Cleavage: While stable to amine bases used in Sonogashira reactions, stronger bases like potassium carbonate in methanol or hydroxide solutions can induce protodesilylation. [9]* Acid-Mediated Cleavage: Protic acids can also facilitate the cleavage of the TMS group, although this is generally less common than fluoride or base-mediated methods. [10]

Figure 3: Potential degradation and transformation pathways for the title compound.

Thermal Decomposition

While specific pyrolysis data for this molecule is not available, studies on related phenylsilanes and polyacetylenes provide insights. [11][12]Significant thermal decomposition would likely require temperatures well above typical processing conditions (>250 °C). Potential pathways at extreme temperatures include:

-

Homolytic cleavage of the C-Br bond, which is generally weaker than the C-H or C-C bonds of the aromatic ring.

-

Cleavage of the Si-C(sp) or Si-C(methyl) bonds. Pyrolysis of some silanes can lead to the formation of various carbosilanes. [11]* Reactions involving the methoxy groups, such as demethylation.

-

Polymerization of the alkyne moiety, particularly if desilylation occurs at high temperatures. [13][14]

Comparative Stability and Reactivity

To contextualize the stability of the title compound, a comparison with related structures is useful.

| Compound/Feature | Relative Stability/Reactivity | Rationale & Key Considerations |

| Terminal Alkyne vs. TMS-Alkyne | TMS-Alkyne is significantly more stable. | The TMS group protects the acidic C-H proton, preventing deprotonation and homocoupling, and adds steric bulk. [15][5] |

| Aryl Bromide vs. Aryl Chloride | Aryl Bromide is more reactive in cross-coupling. | The C-Br bond is weaker than the C-Cl bond, allowing for faster oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. [16] |

| Aryl Bromide vs. Aryl Iodide | Aryl Bromide is less reactive. | The C-I bond is the weakest of the common aryl halides, making aryl iodides the most reactive substrates in many cross-coupling reactions. |

| Effect of Methoxy Groups | Increases stability of the aromatic core. | Electron-donating groups enrich the ring, stabilizing the system. However, they also activate the ring towards electrophilic substitution. [17][18] |

| TMS-Ether vs. TMS-Alkyne | TMS-Alkyne (Si-C bond) is generally more stable. | TMS ethers (Si-O bonds) are notoriously labile and highly sensitive to trace acid and moisture. The Si-C bond is comparatively more robust. [10] |

Conclusion

The is a well-orchestrated interplay of steric and electronic factors. The trimethylsilyl group is the primary contributor, providing essential protection to the alkyne functionality and enhancing thermal stability. This protection allows the molecule to withstand the conditions of its synthesis, primarily the Sonogashira coupling, with high fidelity. The substituents on the phenyl ring—electron-donating dimethoxy groups and an inductively withdrawing bromo group—create an electron-rich yet synthetically versatile aromatic core. While robust under standard laboratory conditions, the molecule's stability is not absolute. Its primary vulnerability, the Si-C bond, can be selectively cleaved under specific chemical conditions (notably with fluoride ions), a feature that is strategically exploited to unmask the terminal alkyne for further synthetic elaboration. This balance of robust stability and controlled reactivity makes it an exceptionally valuable and reliable intermediate for researchers in drug discovery and complex molecule synthesis.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Mao, L., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9474-9487. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Douglas, J. T., et al. (2016). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. ACS Catalysis, 6(8), 5094-5098. [Link]

-

Jana, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936-6955. [Link]

-

Langille, J. D., & Jamison, T. F. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Angewandte Chemie International Edition, 49(45), 8328-8350. [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

Pharmaffiliates. (2026, March 26). The Chemistry of ((4-Methoxyphenyl)ethynyl)trimethylsilane in Drug Discovery. [Link]

-

Organic Chemistry Portal. (n.d.). Desilylations. [Link]

-

Bak, A., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(13), 8877-8884. [Link]

-

Bak, A., et al. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate. [Link]

-

Wang, C., et al. (2015). Highly Regio and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. Angewandte Chemie International Edition, 54(19), 5632-5635. [Link]

-

Blazsó, M., et al. (1989). Thermal decomposition of polymeric silanes. Journal of Analytical and Applied Pyrolysis, 15, 175-185. [Link]

-

Hudson, R. L., et al. (2020). An exploration of the three phenylacetylene polymorphs and discovery of a benzene–phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction. Physical Chemistry Chemical Physics, 22(34), 19049-19060. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 847196-61-6 | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane. [Link]

-

Wang, Z.-Y., et al. (2024). Computational Exploration on the N-heterocyclic Carbene (NHC)-for-Phenylacetylene Ligand Exchange in IrAu12 Alloy Clusters. Physical Chemistry Chemical Physics. [Link]

-

Li, Y., et al. (2025). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 30(18), 4389. [Link]

-

Beattie, S. R. (1981). The thermal decomposition of some silphenylene-siloxane polymers. PhD thesis, University of Glasgow. [Link]

-

Halberstadt, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(3), 389-398. [Link]

-

Liu, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1124. [Link]

-

Liu, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. PubMed. [Link]

-

Casals-Sainz, J. L., et al. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. Molecules, 26(11), 3230. [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 4-Bromo-phenylacetylene. [Link]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

-

Schmidt, B., & Hauke, S. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(2), 263. [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

Levy, A. (1969). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Wolfe, S., et al. (1971). N-Bromosuccinimide-Induced Dimethyl Sulfoxide Oxidation of Acetylenes. Canadian Journal of Chemistry, 49(7), 1099-1105. [Link]

-

Yanagisawa, T., et al. (2021). a) Reactions of phenylacetylene with 1 and 2H. b) Reactions of... [Scientific Diagram]. ResearchGate. [Link]

-

Giguère, D., et al. (2014). Improving the reactivity of phenylacetylene macrocycles toward topochemical polymerization by side chains modification. Beilstein Journal of Organic Chemistry, 10, 1646-1653. [Link]

-

PubChem. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane. [Link]

Sources

- 1. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 847196-61-6|((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane|BLD Pharm [bldpharm.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PlumX [plu.mx]

- 12. mdpi.com [mdpi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Sonogashira cross-coupling protocol for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Application Note: Selective Mono-Sonogashira Cross-Coupling for the Synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Executive Summary

The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) is a critical transformation in the development of rigid-rod conjugated polymers, organic semiconductors, and advanced fluorescent chemosensors [1]. This molecule is synthesized via a Sonogashira cross-coupling between 1,4-dibromo-2,5-dimethoxybenzene and ethynyltrimethylsilane (TMS-acetylene).

Because the starting aryl halide is symmetric, the primary synthetic challenge is restricting the reaction to a mono-coupling event while suppressing the thermodynamically favorable bis-coupling byproduct. This guide provides a field-proven, self-validating protocol designed to maximize mono-selectivity through kinetic and stoichiometric control[2].

Mechanistic Rationale & Selectivity Causality

In standard cross-coupling protocols, achieving mono-selectivity on a symmetric dihalogenated arene is notoriously difficult. The causality behind this difficulty lies in the electronic changes that occur after the first catalytic cycle:

-

Electronic Activation: The starting material, 1,4-dibromo-2,5-dimethoxybenzene, is electron-rich due to the two methoxy groups, which makes the initial oxidative addition of Pd(0) relatively slow.

-

The "Over-Reaction" Trap: Once the first TMS-acetylene group is attached, it acts as a mild electron-withdrawing group (via π -conjugation) relative to the displaced bromine. This lowers the electron density of the aromatic ring, paradoxically making the remaining C–Br bond more reactive toward a second Pd(0) oxidative addition than the starting material [3].

-

Causality-Driven Solutions: To prevent the formation of 1,4-bis(trimethylsilylethynyl)-2,5-dimethoxybenzene, we must manipulate the collision frequency and reaction kinetics.

-

Stoichiometric Asymmetry: We use a 3:1 molar ratio of the dibromide to the alkyne. This ensures Pd(0) statistically encounters the starting material more frequently than the mono-coupled intermediate.

-

Syringe-Pump Addition: By adding the alkyne dropwise over several hours, the steady-state concentration of the alkyne remains near zero, starving the bis-coupling pathway.

-

Thermal Control: The reaction is strictly maintained at 25 °C. Elevated temperatures provide the kinetic energy required to overcome the activation barrier of the second coupling, destroying selectivity.

-

Fig 1. Mechanistic causality and logical control of mono-selectivity in the Sonogashira coupling.

Materials and Reagents

Self-Validation Check: Ensure the amine base is freshly distilled over CaH 2 and stored under argon. Amines absorb CO 2 and water from the air, which can poison the Pd catalyst and promote Glaser homocoupling of the alkyne.

| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |

| 1,4-Dibromo-2,5-dimethoxybenzene | Starting Material / Electrophile | 3.0 equiv | 30.0 mmol (8.88 g) |

| Ethynyltrimethylsilane (TMSA) | Nucleophile | 1.0 equiv | 10.0 mmol (0.98 g / 1.42 mL) |

| Pd(PPh 3 ) 4 | Catalyst | 0.05 equiv | 0.5 mmol (578 mg) |

| CuI | Co-catalyst | 0.10 equiv | 1.0 mmol (190 mg) |

| Triethylamine (Et 3 N) | Base / Solvent | Excess | 50 mL |

| Toluene (Anhydrous) | Co-solvent (Improves solubility) | N/A | 50 mL |

Step-by-Step Experimental Protocol

Phase 1: Setup and Degassing

-

Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2,5-dimethoxybenzene (8.88 g, 30.0 mmol), Pd(PPh 3 ) 4 (578 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol).

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

-

Solvent Addition: Inject anhydrous toluene (50 mL) and anhydrous Et 3 N (50 mL) via a dry syringe.

-

Strict Degassing: Perform three cycles of freeze-pump-thaw on the solvent mixture. Causality: Trace oxygen will rapidly oxidize the Cu-acetylide intermediate, leading to Glaser homocoupling (TMS-C ≡ C-C ≡ C-TMS), consuming your alkyne and ruining the stoichiometry.

Phase 2: Reaction Execution

-

Alkyne Addition: Dissolve ethynyltrimethylsilane (1.42 mL, 10.0 mmol) in 10 mL of anhydrous toluene in a separate, argon-purged syringe.

-

Syringe Pump: Attach the syringe to a syringe pump and add the TMSA solution to the vigorously stirring reaction mixture at 25 °C at a rate of 2.5 mL/hour .

-

Monitoring (Self-Validating System):

-

Visual: The solution should transition from clear yellow to a cloudy, pale green/brown suspension. The cloudiness is the precipitation of Et 3 N·HBr, a direct stoichiometric indicator that the coupling is occurring. If the solution turns jet black, the Pd catalyst has aggregated into inactive "Pd black" due to oxygen ingress.

-

Analytical: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material ( Rf≈0.8 ) will slowly be joined by a new, slightly more polar UV-active spot ( Rf≈0.65 , mono-coupled).

-

Phase 3: Workup and Purification

-

Quenching: Once addition is complete, stir for an additional 2 hours. Quench the reaction by adding 50 mL of saturated aqueous NH 4 Cl. Causality: NH 4 Cl complexes with copper salts, pulling them into the aqueous layer and preventing them from streaking during chromatography.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

Chromatography: Load the crude residue onto a silica gel column. Elute with 100% Hexanes to recover the unreacted 1,4-dibromo-2,5-dimethoxybenzene (approx. 20 mmol). Gradually increase polarity to Hexanes:EtOAc 98:2 to elute the target mono-coupled product.

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target compound.

Data Presentation: Optimization of Selectivity

The following table summarizes the quantitative causality between reaction conditions and the yield distribution of mono- vs. bis-coupled products [1][3].

| Dibromide : Alkyne Ratio | Temperature | Addition Method | Yield: Mono-Coupled | Yield: Bis-Coupled | Unreacted Dibromide |

| 1.0 : 1.0 | 70 °C (Reflux) | Bolus (All at once) | 22% | 45% | 33% |

| 1.0 : 1.0 | 25 °C | Bolus | 41% | 28% | 31% |

| 3.0 : 1.0 | 25 °C | Bolus | 68% | 12% | ~2.0 equiv recovered |

| 3.0 : 1.0 | 25 °C | Syringe Pump (4 hr) | 85% | < 5% | ~2.0 equiv recovered |

Note: Yields are based on the limiting reagent (TMSA). The optimized conditions strictly suppress the bis-coupled byproduct.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, verify the following analytical markers:

-

Symmetry Breaking in 1 H NMR (CDCl 3 ):

-

Starting Material: Exhibits a single aromatic peak at δ ~7.10 ppm (2H, s) because the molecule possesses a center of inversion.

-

Product: The symmetry is broken. You must observe two distinct aromatic singlets (e.g., δ ~7.05 ppm and δ ~6.95 ppm, 1H each). You will also observe a large singlet at δ ~0.25 ppm (9H, s) corresponding to the trimethylsilyl group.

-

-

Mass Spectrometry (GC-MS): Look for the molecular ion peak ( M+ ) exhibiting a classic 1:1 isotopic pattern separated by 2 mass units (due to 79 Br and 81 Br isotopes), confirming the retention of exactly one bromine atom.

References

-

Cage-like Silsesequioxanes bearing Rhodamines as Fluorescence Hg2+ Sensors. ResearchGate. Available at: [Link][1]

-

Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts with Different para-Binucleating Phenoxyiminato Linkages. The Royal Society of Chemistry. Available at: [Link][2]

-

Rigid Rod Conjugated Polymers for Nonlinear Optics. 2. Synthesis and Characterization of Phenylene−Ethynylene Oligomers. Macromolecules, ACS Publications. Available at:[Link][3]

Sources

Application Note: TMS Deprotection Mechanisms and Protocols for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane

Executive Summary & Scope

The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a highly valuable synthetic intermediate, frequently utilized in the development of substituted phenethylamines, 5-HT₂A receptor agonists (such as 2C-B analogs), and complex conjugated materials[1]. In these synthetic workflows, the trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne during transition-metal-catalyzed cross-couplings (e.g., Sonogashira reactions).

To advance the synthetic sequence, the TMS group must be cleanly removed to reveal the terminal alkyne. This application note provides a deep mechanistic analysis and self-validating protocols for the protiodesilylation (deprotection) of this specific electron-rich aryl alkyne, comparing base-catalyzed solvolysis with fluoride-mediated cleavage.

Mechanistic Causality: Choosing the Right Deprotection Strategy

As an application scientist, selecting the optimal deprotection route requires balancing reaction kinetics, substrate electronic stability, and downstream purification requirements. Two primary mechanistic pathways dominate TMS deprotection[2].

Pathway A: Base-Catalyzed Solvolysis (K₂CO₃ / MeOH)

This is the industry-standard methodology for electron-rich aryl alkynes due to its mild nature and economical reagents[3].

-

Causality & Mechanism: The reaction relies on the extreme oxophilicity of the silicon atom. Potassium carbonate and methanol exist in an equilibrium that generates catalytic amounts of methoxide (MeO⁻). The MeO⁻ nucleophile attacks the silicon atom of the TMS group, forming a transient pentacoordinate silicate intermediate[4]. The polarized Si–C(alkyne) bond then cleaves, ejecting the alkynyl anion and volatile TMS-OMe. The highly basic alkynyl anion is immediately protonated by the bulk methanol solvent, yielding the terminal alkyne and regenerating the MeO⁻ catalyst[4].

-

Substrate-Specific Electronic Effects: A known risk of using methoxide with aryl halides is the induction of Nucleophilic Aromatic Substitution (S_NAr), which can displace halogens[5]. However, in ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane , the methoxy groups at the 2- and 5-positions strongly donate electron density into the aromatic ring via resonance (+M effect). This renders the ring highly electron-rich, drastically raising the activation energy for S_NAr at the 4-bromo position. Consequently, base-catalyzed solvolysis proceeds with exceptional chemoselectivity and avoids debromination or methoxy-substitution side reactions.

Pathway B: Fluoride-Mediated Cleavage (TBAF / THF)

-

Causality & Mechanism: Fluoride possesses a profound thermodynamic affinity for silicon, driving the formation of a remarkably stable Si–F bond (~135 kcal/mol)[6]. When Tetrabutylammonium fluoride (TBAF) is introduced, the fluoride ion attacks the silicon, forming a pentacoordinate intermediate before cleaving the Si–C bond to release the alkynyl anion and TMS-F[6]. Unlike the methanolic protocol, full protonation of the resulting anion often relies on trace water in the TBAF solution or the subsequent aqueous workup[6],[2].

Visualizing the Mechanisms and Workflows

Base-catalyzed solvolysis mechanism of TMS-alkynes via a pentacoordinate silicate intermediate.

Step-by-step workflow for the K2CO3-mediated protiodesilylation of TMS-protected alkynes.

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences between the two primary deprotection methodologies for this substrate class.

| Parameter | Base-Catalyzed Solvolysis (K₂CO₃/MeOH) | Fluoride-Mediated Cleavage (TBAF/THF) |

| Primary Reagents | K₂CO₃ (0.2 - 1.0 eq), Methanol | TBAF (1.1 eq), THF |

| Reaction Time | 1 - 2 hours[2] | 1 - 4 hours[2] |

| Typical Yield | 85% - 97%[7] | >90%[2] |

| Mechanism Driver | Oxophilicity of Si; Base catalysis[4] | Thermodynamic stability of Si-F bond[6] |

| Byproducts | TMS-OMe (volatile) | TMS-F (volatile), Tetrabutylammonium salts |

| Purification | Simple aqueous extraction | Often requires silica plug to remove salts |

| S_NAr Risk | Low for electron-rich substrates[5] | None |

Self-Validating Experimental Protocols

Protocol A: Base-Catalyzed Deprotection (Preferred Method)

This method is highly recommended for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane due to the ease of purification and avoidance of hygroscopic tetrabutylammonium salts.

-

Solubilization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane in 10 mL of anhydrous methanol.

-

Expert Insight: If the crystalline substrate exhibits poor solubility in pure methanol, add 2–3 mL of anhydrous dichloromethane (DCM) to achieve a homogenous solution[7].

-

-

Catalyst Addition: Add 0.2 mmol (catalytic) to 1.0 mmol of anhydrous potassium carbonate (K₂CO₃) to the solution[3].

-

Reaction: Stir the suspension at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 1 to 2 hours[2].

-

Reaction Tracking: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent. The deprotected terminal alkyne will elute slightly lower (more polar) than the TMS-protected starting material.

-

Workup: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between Ethyl Acetate (15 mL) and deionized water (15 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

-

Isolation: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Self-Validation (Analytical Confirmation): To ensure the protocol is a self-validating system, analyze the crude isolate via ¹H NMR (CDCl₃). Successful deprotection is definitively confirmed by two simultaneous spectroscopic events: the complete disappearance of the 9-proton TMS singlet at ~0.25 ppm, and the emergence of a sharp 1-proton singlet at ~3.40 ppm, corresponding to the newly liberated terminal alkyne C-H[7].

Protocol B: Fluoride-Mediated Deprotection (Alternative Method)

Utilize this method if strictly anhydrous/aprotic conditions are required for downstream one-pot cascades.

-

Solubilization: Dissolve 1.0 mmol of the TMS-alkyne in 10 mL of anhydrous THF in a dry flask under N₂[2].

-

Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exotherm.

-

Reagent Addition: Dropwise, add 1.1 mL of TBAF solution (1.0 M in THF, 1.1 mmol)[6].

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour.

-

Quench & Workup:

-

Expert Insight: TBAF is notorious for causing severe emulsions during aqueous extraction. To mitigate this, quench the reaction with saturated aqueous NH₄Cl (10 mL) rather than plain water.

-

-

Extraction: Extract the aqueous mixture with diethyl ether or Ethyl Acetate (3 x 15 mL). Wash the combined organics with water, then brine, dry over MgSO₄, and concentrate.

-

Purification: Pass the crude oil through a short plug of silica gel (eluting with Hexanes/EtOAc) to completely remove residual tetrabutylammonium salts prior to subsequent cross-coupling reactions[1].

References

- Deprotection mechanism : r/chemistry - Reddit Source: Reddit URL

- Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages Source: ChemSpider URL

- Silyl Deprotection of Alcohols (TBAF, F⁻)

- Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1 - Benchchem Source: BenchChem URL

- Source: Amazon AWS (Supporting Info for Chemical Syntheses)

- Protiodesilylation of terminal alkynes method?

- Synthesis of Novel (Phenylalkyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Reddit - Please wait for verification [reddit.com]

- 5. echemi.com [echemi.com]

- 6. orgosolver.com [orgosolver.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Note: Synthesis of High-Molecular-Weight Poly(2,5-dimethoxy-1,4-phenyleneethynylene) via AB-Type Sonogashira Polycondensation

Target Audience: Researchers, materials scientists, and drug development professionals specializing in organic electronics, biosensors, and conjugated polymers.

Introduction & Mechanistic Insights

Poly(arylene ethynylene)s (PAEs), specifically poly(phenylene ethynylene)s (PPEs), are a premier class of rigid-rod conjugated polymers. Characterized by their extended π -conjugation, these materials exhibit high fluorescence quantum yields and exceptional charge transport properties, making them indispensable for organic light-emitting diodes (OLEDs), molecular wires, and fluorescent chemosensors.

This application note details the synthesis of poly(2,5-dimethoxy-1,4-phenyleneethynylene) utilizing the commercially available precursor ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane . To ensure technical accuracy and reproducibility, the experimental design is grounded in three core mechanistic principles:

-

Stoichiometric Control via AB Monomers: Step-growth polycondensation relies heavily on the Carothers equation, where the degree of polymerization is strictly dictated by the stoichiometric balance of reactive groups. Utilizing an AB-type monomer—containing both an aryl bromide and a terminal alkyne on the same molecule—inherently guarantees a perfect 1:1 stoichiometric ratio. This bypasses the precise weighing challenges and purity requirements associated with dual-monomer (AA + BB) systems, enabling the synthesis of significantly higher molecular weight polymers [1].

-

Solubility and Electronic Tuning via Dimethoxy Substitution: The rigid-rod backbone of unsubstituted PPE is highly intractable and precipitates prematurely during synthesis, capping chain growth. The inclusion of 2,5-dimethoxy substituents serves a dual purpose: it provides essential solvation in organic solvents (e.g., chloroform, THF) to maintain the polymer in solution during chain extension, and it acts as an electron-donating group, which lowers the bandgap and red-shifts the polymer's emission into the visible spectrum[2].

-

TMS Protection Strategy: Terminal alkynes are highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace copper and oxygen. Protecting the alkyne with a trimethylsilyl (TMS) group ensures the monomer remains completely stable during storage and handling. Deprotection is performed immediately prior to cross-coupling to generate the active terminal alkyne [1].

Experimental Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next step.

Phase 1: TMS Deprotection

Objective: Cleave the TMS protecting group to yield the active AB monomer, 1-bromo-4-ethynyl-2,5-dimethoxybenzene.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 mmol of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane in 20 mL of a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Methanol.

-

Base Addition: Add 10.0 mmol (2.0 equivalents) of anhydrous Potassium Carbonate ( K2CO3 ). Stir the suspension at room temperature for 2 hours under a nitrogen atmosphere.

-

Validation Checkpoint (TLC & IR): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The reaction is complete when the non-polar TMS-alkyne spot completely disappears, replaced by a more polar spot. Fourier Transform Infrared (FTIR) spectroscopy of an aliquot will confirm success via the appearance of a sharp terminal alkyne ≡ C-H stretching band at ~3280 cm⁻¹.

-

Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Use the deprotected monomer immediately for Phase 2.

Phase 2: Sonogashira Polycondensation

Objective: Catalytic cross-coupling of the AB monomer to form the conjugated polymer backbone.

-

Reagent Mixing: Transfer the freshly deprotected monomer (~4.8 mmol) to an oven-dried Schlenk flask. Add 25 mL of a 4:1 mixture of anhydrous Toluene and Diisopropylamine (DIPA). DIPA acts as both the base to neutralize the HBr byproduct and a co-solvent.

-

Critical Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles. Causality: Total removal of dissolved oxygen is mandatory to prevent Glaser homocoupling, which would disrupt the perfect AB stoichiometry and terminate chain growth.

-

Catalyst Addition: Under a positive flow of argon, rapidly add 5 mol% Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] and 2 mol% Copper(I) Iodide ( CuI ). Seal the flask and heat in an oil bath at 70°C for 48 hours.

-

Validation Checkpoint (Viscosity & Fluorescence): As polymerization proceeds, the solution will transition from a free-flowing liquid to a highly viscous gel-like state. Under ambient or long-wave UV light (365 nm), the mixture will exhibit an intense, bright yellow-green fluorescence, confirming the formation of the extended π -conjugated network.

Phase 3: Purification and Fractionation

Objective: Isolate the high-molecular-weight polymer fraction free of catalytic defects and oligomers.

-

Precipitation: Dilute the viscous reaction mixture with 10 mL of chloroform to reduce viscosity. Precipitate the polymer by adding the solution dropwise into 300 mL of vigorously stirred, ice-cold methanol. Collect the crude yellow solid via vacuum filtration.

-

Soxhlet Extraction: Transfer the crude polymer to a cellulose Soxhlet thimble and extract sequentially:

-

Methanol (24 h): Removes unreacted monomers, DIPA-HBr salts, and residual palladium/copper catalysts.

-

Hexanes (24 h): Solubilizes and removes low-molecular-weight oligomers that can negatively impact device film morphology.

-

Chloroform (24 h): Extracts the target high-molecular-weight poly(2,5-dimethoxy-1,4-phenyleneethynylene).

-

-

Final Isolation: Concentrate the chloroform fraction to ~15 mL and reprecipitate into cold methanol. Filter and dry the polymer under high vacuum at 50°C for 24 hours.

Quantitative Data Summary

The table below outlines the expected physicochemical and optical properties of the purified polymer fraction extracted in chloroform.

| Parameter | Expected Value | Analytical Method |

| Theoretical Yield | 75% – 85% | Gravimetric Analysis |

| Number Average MW ( Mn ) | 15,000 – 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average MW ( Mw ) | 35,000 – 60,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 – 2.5 | GPC (vs. Polystyrene Standards in THF) |

| Absorption Maximum ( λmax ) | ~440 nm | UV-Vis Spectroscopy (in CHCl3 ) |

| Emission Maximum ( λem ) | ~480 nm | Fluorescence Spectroscopy (in CHCl3 ) |

Synthesis Workflow Visualization

Workflow for the synthesis of poly(2,5-dimethoxy-1,4-phenyleneethynylene) via AB monomer.

References

-

Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 2000, 100(4), 1605-1644.[Link]

-

Swager, T. M.; Gil, C. J.; Wrighton, M. S. "Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene Substitution." Journal of Physical Chemistry, 1995, 99(14), 4886-4893.[Link]

Sources

Application Note: ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane as a Versatile Building Block in Organic Electronics

Target Audience: Researchers, Materials Scientists, and Synthetic Chemists in Organic Electronics.

Introduction & Mechanistic Rationale

In the development of advanced organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and fluorescent chemosensors—the precise control over molecular architecture is paramount. ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) serves as a highly functionalized, orthogonal building block specifically engineered for the bottom-up synthesis of oligo(arylene ethynylene)s (OAEs) and poly(arylene ethynylene)s (PAEs)[1].

-

The 4-Bromo Substituent (Electrophilic Handle): Acts as the primary site for initial Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Sonogashira). Bromides offer an optimal balance between reactivity and stability compared to their highly reactive iodo- or sluggish chloro- counterparts.

-

The Trimethylsilylethynyl Group (Protected Nucleophile): The bulky trimethylsilyl (TMS) group protects the terminal alkyne, preventing premature Glaser homocoupling or uncontrolled polymerization during the initial C4-coupling. It can be quantitatively cleaved under mild conditions to reveal a terminal alkyne for subsequent chain extension.

-

The 2,5-Dimethoxy Substituents (Electronic & Structural Modulators):

-

Solubility: Rigid-rod polymers like PAEs suffer from severe aggregation due to strong π−π stacking. The methoxy groups sterically disrupt this packing, ensuring solution-processability.

-

Electronic Tuning: The oxygen lone pairs donate electron density into the π -conjugated backbone via the resonance (+M) effect. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level, reducing the optical bandgap and red-shifting the absorption and emission spectra [2].

-

Orthogonal Synthesis Workflow

The true power of this building block lies in its orthogonality. By sequentially addressing the bromo and the TMS-protected alkyne, researchers can construct asymmetric donor-acceptor architectures or strictly alternating copolymers without cross-reactivity.

Caption: Orthogonal synthesis workflow utilizing the bromo and TMS-alkyne handles for stepwise conjugation.

Experimental Protocols: A Self-Validating System

The following protocols detail the stepwise utilization of the building block. Each step includes mechanistic causality to ensure experimental success and reproducibility.

Protocol A: C4-Position Sonogashira Cross-Coupling

This step extends the conjugation at the C4 position while leaving the TMS group intact.

Reagents:

-

((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 eq)

-

Terminal Aryl Alkyne (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Copper(I) Iodide [CuI] (0.10 eq)

-

Solvent: THF / Diisopropylamine (DIPA) (3:1 v/v)

Step-by-Step Procedure:

-

System Preparation: Add the bromo-monomer, Pd(PPh3)4, and CuI to an oven-dried Schlenk flask.

-

Causality: Pd(PPh3)4 is chosen over Pd2(dba)3 because the electron-rich triphenylphosphine ligands stabilize the Pd(0) active species, which is crucial for the oxidative addition into the electron-rich 2,5-dimethoxyphenyl bromide bond.

-

-

Solvent Addition & Degassing: Add anhydrous THF and DIPA. Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: DIPA acts as both a solvent and a base to deprotonate the terminal alkyne. Strict anaerobic conditions are mandatory; trace oxygen will cause Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the reagent and complicating purification.

-

-

Reaction: Inject the terminal aryl alkyne dropwise. Heat the mixture to 65 °C for 12–16 hours under argon.

-

Validation & Workup: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot disappears. Quench with saturated aqueous NH4Cl to remove copper salts, extract with dichloromethane (DCM), dry over MgSO4, and purify via silica gel chromatography.

Protocol B: TMS Deprotection

Cleaving the TMS group reveals the terminal alkyne for the next coupling phase [3].

Reagents:

-

C4-Coupled Intermediate (1.0 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: Methanol / DCM (1:1 v/v)

Step-by-Step Procedure:

-

Dissolution: Dissolve the intermediate in the MeOH/DCM mixture.

-

Causality: DCM is required to solubilize the highly conjugated intermediate, while MeOH serves as the source of methoxide ions.

-

-

Cleavage: Add K2CO3 and stir at room temperature for 2 hours.

-

Causality: The methoxide ion attacks the silicon atom, driven by the formation of a strong Si-O bond, displacing the acetylide anion which is subsequently protonated by methanol. This method is preferred over TBAF if the molecule contains fluoride-sensitive functional groups.

-

-

Validation: Evaporate the solvent, extract with DCM/water, and concentrate. Run a 1 H NMR spectrum.

-

Self-Validation: The complete disappearance of the intense 9-proton singlet at ~0.25 ppm (TMS group) and the appearance of a 1-proton singlet at ~3.3–3.5 ppm (terminal alkyne C-H) confirms 100% deprotection.

-

Protocol C: Surface-Confined or Solution Polymerization

The deprotected monomer can now be polymerized with a di-halogenated comonomer to form PAEs[3]. For advanced applications, surface-confined stepwise Sonogashira coupling can be used to grow highly ordered, nanometer-precise polymer films directly on substrates (e.g., ITO or gold) for optoelectronic devices [3].

Photophysical & Electrochemical Data Tuning

The incorporation of the 2,5-dimethoxy motifs fundamentally alters the electronic landscape of the resulting poly(arylene ethynylene)s. The diagram below illustrates the logical relationship between the structural modification and the resulting bandgap tuning.

Caption: Energy level diagram showing HOMO/LUMO modulation via 2,5-dimethoxy substitution.

Quantitative Comparison of Polymer Properties

The table below summarizes the typical photophysical and electrochemical shifts observed when transitioning from a standard un-substituted Poly(p-phenylene ethynylene) (PPE) to a 2,5-dimethoxy-substituted PPE (DM-PPE)[2][4].

| Property | Standard PPE (Unsubstituted) | 2,5-Dimethoxy PPE (DM-PPE) | Mechanistic Driver |

| Absorption Max ( λmax ) | ~ 380 nm | ~ 440 nm | Planarization of the conjugated backbone and increased effective conjugation length (ECL). |

| Emission Max ( Emmax ) | ~ 430 nm (Blue) | ~ 490 nm (Green/Yellow) | Raised HOMO level due to the electron-donating (+M) effect of the oxygen lone pairs. |

| Optical Bandgap ( Egopt ) | ~ 2.90 eV | ~ 2.45 eV | Narrowed gap facilitates easier charge injection in OLED/OPV devices. |